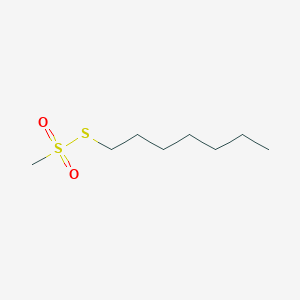
S-Heptyl methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Heptyl methanesulfonothioate: is an organosulfur compound with the molecular formula C8H18O2S2 It is a derivative of methanesulfonic acid, where the sulfonothioate group is bonded to a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Heptyl methanesulfonothioate typically involves the reaction of heptyl thiol with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptyl thiol+Methanesulfonyl chloride→S-Heptyl methanesulfonothioate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Heptyl methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted sulfonothioates depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Heptyl methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target sulfur-containing biomolecules. It can be used to design inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as a cross-linking agent in polymer chemistry and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
S-Heptyl methanesulfonothioate exerts its effects through the interaction with thiol groups in proteins and enzymes. The sulfonothioate group can form covalent bonds with cysteine residues, leading to the modification of protein structure and function. This interaction can affect various molecular pathways, including enzyme activity, signal transduction, and protein-protein interactions.
Comparison with Similar Compounds
- S-Methyl methanesulfonothioate
- S-Ethyl methanesulfonothioate
- S-Propyl methanesulfonothioate
Comparison:
- S-Methyl methanesulfonothioate: Similar in structure but with a shorter alkyl chain. It is more volatile and has different reactivity due to the smaller size.
- S-Ethyl methanesulfonothioate: Slightly longer alkyl chain than S-Methyl methanesulfonothioate, with intermediate properties.
- S-Propyl methanesulfonothioate: Longer alkyl chain than S-Ethyl methanesulfonothioate, with properties closer to S-Heptyl methanesulfonothioate but still less hydrophobic.
Uniqueness: this compound stands out due to its longer heptyl chain, which imparts unique hydrophobic properties and reactivity. This makes it suitable for applications where longer alkyl chains are beneficial, such as in the design of hydrophobic drugs or materials.
Properties
CAS No. |
195443-62-0 |
|---|---|
Molecular Formula |
C8H18O2S2 |
Molecular Weight |
210.4 g/mol |
IUPAC Name |
1-methylsulfonylsulfanylheptane |
InChI |
InChI=1S/C8H18O2S2/c1-3-4-5-6-7-8-11-12(2,9)10/h3-8H2,1-2H3 |
InChI Key |
CTMSEULRXPZZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















